1-[(2-Methylpropoxy)carbonyl]piperidine-4-carboxylic acid 1-[(2-Methylpropoxy)carbonyl]piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1019363-04-2
VCID: VC8404910
InChI: InChI=1S/C11H19NO4/c1-8(2)7-16-11(15)12-5-3-9(4-6-12)10(13)14/h8-9H,3-7H2,1-2H3,(H,13,14)
SMILES: CC(C)COC(=O)N1CCC(CC1)C(=O)O
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol

1-[(2-Methylpropoxy)carbonyl]piperidine-4-carboxylic acid

CAS No.: 1019363-04-2

Cat. No.: VC8404910

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

1-[(2-Methylpropoxy)carbonyl]piperidine-4-carboxylic acid - 1019363-04-2

Specification

CAS No. 1019363-04-2
Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
IUPAC Name 1-(2-methylpropoxycarbonyl)piperidine-4-carboxylic acid
Standard InChI InChI=1S/C11H19NO4/c1-8(2)7-16-11(15)12-5-3-9(4-6-12)10(13)14/h8-9H,3-7H2,1-2H3,(H,13,14)
Standard InChI Key VRAMYYGDTFWZHI-UHFFFAOYSA-N
SMILES CC(C)COC(=O)N1CCC(CC1)C(=O)O
Canonical SMILES CC(C)COC(=O)N1CCC(CC1)C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 1-(isobutoxycarbonyl)piperidine-4-carboxylic acid, reflecting the isobutoxycarbonyl [(2-methylpropoxy)carbonyl] substituent at the 1-position and the carboxylic acid group at the 4-position of the piperidine ring. Alternative nomenclature includes 1-[(2-methylpropoxy)carbonyl]piperidine-4-carboxylic acid, as specified in the query. The compound’s molecular formula is C11_{11}H19_{19}NO4_4, with a molecular weight of 229.28 g/mol .

Structural Representation

The SMILES notation for the compound is CC(C)COC(=O)N1CCC(CC1)C(=O)O, which encodes the piperidine ring with the isobutoxycarbonyl group (-O-CO-O-(CH2_2)C(CH3_3)2_2) at position 1 and the carboxylic acid (-COOH) at position 4. The 3D conformation reveals a chair configuration for the piperidine ring, stabilized by the equatorial orientation of the bulky isobutoxycarbonyl group .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11_{11}H19_{19}NO4_4
Molecular Weight229.28 g/mol
IUPAC Name1-(isobutoxycarbonyl)piperidine-4-carboxylic acid
SMILESCC(C)COC(=O)N1CCC(CC1)C(=O)O

Synthesis and Manufacturing

Catalytic Hydrogenation of Pyridine Precursors

A patent by CN102174011A outlines a method for synthesizing piperidinecarboxylic acids via hydrogenation of pyridinecarboxylic acids. While the patent primarily focuses on 2-, 3-, and 4-piperidinecarboxylic acids, the methodology is adaptable to derivatives like 1-[(2-methylpropoxy)carbonyl]piperidine-4-carboxylic acid. The process involves:

  • Substrate Selection: 4-Pyridinecarboxylic acid serves as the starting material.

  • Catalytic Hydrogenation: Palladium-carbon (Pd/C) catalyzes the reduction of the pyridine ring to piperidine under hydrogen gas (H2_2) at moderate pressures (1–5 atm) and temperatures (50–80°C).

  • Functional Group Protection: The amine group generated during hydrogenation is protected using isobutyl chloroformate [(2-methylpropoxy)carbonyl chloride], yielding the final product .

This route offers advantages over traditional methods, such as lower pressure requirements and reduced side reactions compared to Raney nickel-catalyzed systems .

Alternative Synthetic Pathways

Ester Hydrolysis: Methyl or ethyl esters of 1-(isobutoxycarbonyl)piperidine-4-carboxylate (e.g., CAS 124443-68-1 ) can be hydrolyzed under basic conditions (e.g., NaOH) to yield the carboxylic acid. For example:
1-(isobutoxycarbonyl)piperidine-4-carboxylate esterNaOH1-(isobutoxycarbonyl)piperidine-4-carboxylic acid\text{1-(isobutoxycarbonyl)piperidine-4-carboxylate ester} \xrightarrow{\text{NaOH}} \text{1-(isobutoxycarbonyl)piperidine-4-carboxylic acid}
This method is widely used due to the commercial availability of ester precursors .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits a melting point range of 33–37°C, as inferred from structurally similar tert-butoxycarbonyl (Boc)-protected analogs . Its boiling point is estimated at 307.4±35.0°C under atmospheric pressure, though experimental data specific to this compound remain limited .

Solubility and Partitioning

  • Aqueous Solubility: Low solubility in water (<1 mg/mL at 25°C) due to the hydrophobic isobutoxycarbonyl group.

  • Organic Solubility: Highly soluble in methanol, dichloromethane, and dimethylformamide (DMF) .

  • logP (Octanol-Water): Predicted to be -2.29±0.40, indicating moderate lipophilicity .

Applications in Pharmaceutical Chemistry

Role as a Protecting Group

The isobutoxycarbonyl moiety serves as an amine-protecting group in peptide synthesis, analogous to the Boc (tert-butoxycarbonyl) group. Its steric bulk prevents undesired side reactions during coupling steps, while mild acidic conditions (e.g., HCl in dioxane) facilitate its removal .

Drug Intermediate

Piperidine-4-carboxylic acid derivatives are pivotal in constructing bioactive molecules. For example:

  • Antiviral Agents: Modified piperidine cores inhibit viral proteases.

  • Neurological Therapeutics: Derivatives act as γ-aminobutyric acid (GABA) receptor modulators .

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